A Technical Guide to Boc-Phe(4-Br)-OH: Properties and Applications
A Technical Guide to Boc-Phe(4-Br)-OH: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-tert-Butoxycarbonyl-4-bromo-L-phenylalanine, commonly referred to as Boc-Phe(4-Br)-OH, is a halogenated derivative of the amino acid phenylalanine. The incorporation of a bromine atom onto the phenyl ring and the presence of the tert-butoxycarbonyl (Boc) protecting group on the alpha-amino group make it a valuable building block in synthetic chemistry. This technical guide provides a comprehensive overview of the chemical properties, applications, and safety considerations of Boc-Phe(4-Br)-OH, tailored for professionals in research and drug development.
Core Chemical Properties
Boc-Phe(4-Br)-OH is a white to off-white solid at room temperature.[1] The strategic placement of the bromine atom at the para position of the phenyl ring introduces unique electronic and steric properties, enhancing its utility in the synthesis of novel peptides and peptidomimetics.
Physicochemical Data
A summary of the key physicochemical properties of Boc-Phe(4-Br)-OH is presented in the table below, compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C14H18BrNO4 | [2][3] |
| Molecular Weight | 344.20 g/mol | [3][4] |
| CAS Number | 62129-39-9 | [2][5] |
| Appearance | White to off-white solid/powder | [1][6] |
| Melting Point | 118-120 °C | [5][7] |
| Boiling Point | 475.3±40.0 °C (Predicted) | [7] |
| Solubility | Slightly soluble in water. Soluble in common organic solvents like DCM, DMF, and NMP. | [5][7][8] |
| Purity | ≥98.0% |
Structural Information
| Identifier | Value | Source(s) |
| Synonyms | N-Boc-4-bromo-L-phenylalanine, Boc-4-bromo-L-phenylalanine | [2][5][9] |
| SMILES | CC(C)(C)OC(=O)N--INVALID-LINK--C(O)=O | |
| InChI | 1S/C14H18BrNO4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,16,19)(H,17,18)/t11-/m0/s1 | |
| InChI Key | ULNOXUAEIPUJMK-NSHDSACASA-N |
Applications in Research and Development
Boc-Phe(4-Br)-OH is a critical reagent in the field of peptide chemistry and drug discovery. The Boc protecting group allows for its use in stepwise solid-phase peptide synthesis (SPPS), while the bromo-substituent offers several advantages.
Peptide Synthesis
The primary application of Boc-Phe(4-Br)-OH is as a building block in the synthesis of peptides.[9] The Boc group provides stable protection of the N-terminus during peptide bond formation and can be readily removed under acidic conditions. The presence of the bromine atom can influence the conformation and biological activity of the resulting peptide.
Drug Development and Medicinal Chemistry
The bromine atom serves as a versatile functional handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki or Sonogashira couplings).[10] This allows for the introduction of diverse functionalities, enabling the creation of complex peptidomimetics, labeled peptides for imaging, or peptide-drug conjugates.[9][10] These modifications can significantly enhance the pharmacological properties of the parent peptide, including binding affinity, selectivity, and in vivo stability.[6][11]
Experimental Protocols
Detailed experimental protocols for the synthesis and purification of Boc-Phe(4-Br)-OH are proprietary to chemical suppliers and are not extensively detailed in publicly available literature. However, a general synthetic approach involves the protection of the amino group of 4-bromo-L-phenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions.
For its use in solid-phase peptide synthesis, standard Boc-chemistry protocols are employed. A generalized procedure is as follows:
-
Resin Swelling: The solid support (e.g., Merrifield resin) is swelled in a suitable solvent like dichloromethane (B109758) (DCM).
-
Amino Acid Coupling: The C-terminal amino acid is attached to the resin.
-
Boc Deprotection: The Boc group is removed using an acid such as trifluoroacetic acid (TFA) in DCM.
-
Neutralization: The resin is neutralized with a base, for example, diisopropylethylamine (DIPEA).
-
Peptide Bond Formation: The next Boc-protected amino acid, such as Boc-Phe(4-Br)-OH, is activated with a coupling agent (e.g., DCC/HOBt or HBTU) and coupled to the free amino group on the resin.
-
Washing: The resin is washed thoroughly to remove excess reagents and byproducts.
-
Repeat: Steps 3-6 are repeated for each subsequent amino acid in the peptide sequence.
-
Cleavage: Once the synthesis is complete, the peptide is cleaved from the resin, and side-chain protecting groups are removed, typically with a strong acid like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA).
-
Purification: The crude peptide is purified, commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Safety and Handling
Boc-Phe(4-Br)-OH is intended for research use only.[4] While it is not classified as a hazardous substance under OSHA, standard laboratory safety precautions should be observed.[2]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[1]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[2] Use in a well-ventilated area.[2]
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[2] Recommended storage temperature is often at 0-8 °C.[6]
-
In case of exposure:
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[2]
Conclusion
Boc-Phe(4-Br)-OH is a versatile and valuable building block for researchers and scientists in peptide chemistry and drug development. Its unique combination of a stable N-terminal protecting group and a functionalizable bromophenyl side chain provides a powerful tool for the synthesis of novel peptides and peptidomimetics with potentially enhanced biological properties. Understanding its chemical properties, applications, and proper handling is crucial for its effective and safe utilization in the laboratory.
References
- 1. fishersci.com [fishersci.com]
- 2. peptide.com [peptide.com]
- 3. peptide.com [peptide.com]
- 4. scbt.com [scbt.com]
- 5. N-Boc-4-bromo-L-phenylalanine, 98% | Fisher Scientific [fishersci.ca]
- 6. chemimpex.com [chemimpex.com]
- 7. chembk.com [chembk.com]
- 8. peptide.com [peptide.com]
- 9. chemimpex.com [chemimpex.com]
- 10. nbinno.com [nbinno.com]
- 11. chemimpex.com [chemimpex.com]
